molecular formula C16H14F2N2O3S B2779676 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide CAS No. 941932-32-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide

Cat. No.: B2779676
CAS No.: 941932-32-7
M. Wt: 352.36
InChI Key: DNNDKPBHHNJCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dioxidoisothiazolidinyl group attached to a phenyl ring, which is further connected to a difluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide typically involves the following steps:

    Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

    Coupling with the phenyl ring: The dioxidoisothiazolidinyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the difluorobenzamide moiety: The final step involves the reaction of the phenyl-dioxidoisothiazolidinyl intermediate with a difluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to a thiazolidinyl group.

    Substitution: The phenyl and benzamide moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazolidinyl derivatives.

    Substitution: Various substituted phenyl and benzamide derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The difluorobenzamide moiety can enhance the binding affinity and specificity of the compound for its targets. The overall effect is the modulation of biochemical pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-difluorobenzamide is unique due to the presence of both the dioxidoisothiazolidinyl and difluorobenzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-14-6-5-11(9-15(14)18)16(21)19-12-3-1-4-13(10-12)20-7-2-8-24(20,22)23/h1,3-6,9-10H,2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNDKPBHHNJCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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